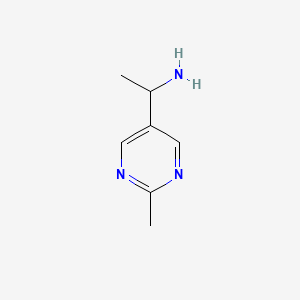

1-(2-Methylpyrimidin-5-yl)ethanamine

Übersicht

Beschreibung

1-(2-Methylpyrimidin-5-yl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

Enzymatic Synthesis : The use of immobilized amine transaminase from Vibrio fluvialis for synthesizing (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a critical intermediate in the production of the JAK2 kinase inhibitor AZD1480, demonstrates the compound's relevance in pharmaceutical synthesis. This process employs a green co-solvent, showcasing an environmentally friendly approach to complex molecule synthesis (Semproli et al., 2020).

Metal Complex Catalysis : Research into copper(II) and palladium(II) complexes involving pyridyl and pyrimidinyl ethanamine derivatives has shown potential in DNA binding/cleavage activity, cytotoxic studies, and catalysis for reactions like methoxycarbonylation of olefins and ethylene oligomerization. These studies underline the utility of such compounds in catalysis and bioactive molecule development (Kumar et al., 2012), (Nyamato et al., 2016).

Drug Development and Biomedical Research

Antitumor Activity : Novel 1,2,4-oxadiazoles and trifluoromethylpyridines, structurally related to natural products and including pyrimidin-yl derivatives, have been synthesized and evaluated for their antitumor activity. This illustrates the potential of such compounds in the development of new anticancer drugs (Maftei et al., 2016).

Enzyme Inhibition : The study of molybdenum-containing enzymes in the biotransformation of novel compounds indicates the significance of pyrimidin-yl derivatives in understanding drug metabolism, potentially leading to the development of more effective and safer therapeutics (Adusumalli et al., 2019).

Material Science and Polymerization

Polymer Synthesis : Derivatives of 1-(2-Methylpyrimidin-5-yl)ethanamine have been utilized in the synthesis and solid-state polymerization of novel diacetylene monomers, leading to materials with potential applications in nonlinear optics and electronic devices (Wang et al., 2000).

Electrooptic Film Fabrication : The influence of pyrrole-pyridine-based chromophore architecture, which includes pyrimidin-yl components, on covalent self-assembly, thin-film microstructure, and nonlinear optical response, underscores the compound's importance in the development of advanced optical and electronic materials (Facchetti et al., 2006).

Eigenschaften

IUPAC Name |

1-(2-methylpyrimidin-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJDBWQOOLPSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717415 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071435-99-8 | |

| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)